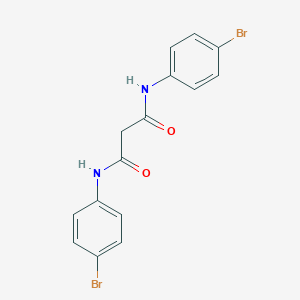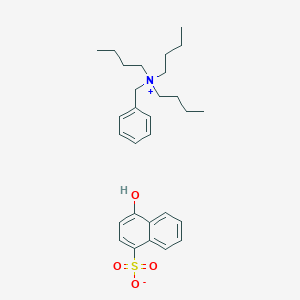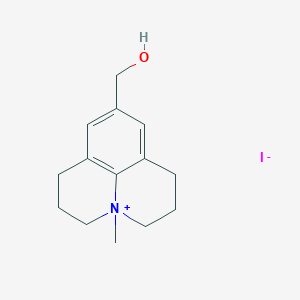
2,2'-(Butane-1,4-diyl)bis-2-oxazoline-4,4-dimethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2'-(Butane-1,4-diyl)bis-2-oxazoline-4,4-dimethanol, also known as BDO, is a compound that has been extensively studied for its potential applications in various fields. BDO is a symmetrical molecule with two oxazoline rings and two hydroxyl groups, which makes it an ideal building block for various polymer materials.
Mécanisme D'action
The mechanism of action of 2,2'-(Butane-1,4-diyl)bis-2-oxazoline-4,4-dimethanol is not fully understood, but it is believed to be related to its ability to form hydrogen bonds with other molecules. 2,2'-(Butane-1,4-diyl)bis-2-oxazoline-4,4-dimethanol can form hydrogen bonds with water molecules, which makes it an effective plasticizer for hydrophilic polymers. 2,2'-(Butane-1,4-diyl)bis-2-oxazoline-4,4-dimethanol can also form hydrogen bonds with other polar molecules, which can improve the intermolecular interactions and mechanical properties of polymers.
Biochemical and Physiological Effects:
2,2'-(Butane-1,4-diyl)bis-2-oxazoline-4,4-dimethanol has been shown to have low toxicity and is generally considered safe for use in various applications. 2,2'-(Butane-1,4-diyl)bis-2-oxazoline-4,4-dimethanol has been used as a component in various biomedical materials, such as tissue engineering scaffolds and drug delivery systems. 2,2'-(Butane-1,4-diyl)bis-2-oxazoline-4,4-dimethanol-based materials have been shown to be biocompatible and promote cell growth and tissue regeneration.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,2'-(Butane-1,4-diyl)bis-2-oxazoline-4,4-dimethanol in lab experiments include its high purity, low toxicity, and ease of synthesis. 2,2'-(Butane-1,4-diyl)bis-2-oxazoline-4,4-dimethanol can be easily incorporated into various polymer materials, which makes it a versatile building block for polymer synthesis. However, the limitations of using 2,2'-(Butane-1,4-diyl)bis-2-oxazoline-4,4-dimethanol include its relatively high cost compared to other building blocks and its limited solubility in some solvents.
Orientations Futures
There are several future directions for the research on 2,2'-(Butane-1,4-diyl)bis-2-oxazoline-4,4-dimethanol. One direction is to develop new synthesis methods for 2,2'-(Butane-1,4-diyl)bis-2-oxazoline-4,4-dimethanol that are more efficient and cost-effective. Another direction is to explore the potential applications of 2,2'-(Butane-1,4-diyl)bis-2-oxazoline-4,4-dimethanol-based polymers in various fields, such as energy storage, water purification, and biomedical engineering. Additionally, further studies are needed to understand the mechanism of action of 2,2'-(Butane-1,4-diyl)bis-2-oxazoline-4,4-dimethanol and its interactions with other molecules.
Méthodes De Synthèse
The synthesis of 2,2'-(Butane-1,4-diyl)bis-2-oxazoline-4,4-dimethanol can be achieved through the reaction of 1,4-butanediol with 2-methyl-2-oxazoline in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield 2,2'-(Butane-1,4-diyl)bis-2-oxazoline-4,4-dimethanol. The purity and yield of 2,2'-(Butane-1,4-diyl)bis-2-oxazoline-4,4-dimethanol can be improved by optimizing the reaction conditions, such as temperature, reaction time, and catalyst concentration.
Applications De Recherche Scientifique
2,2'-(Butane-1,4-diyl)bis-2-oxazoline-4,4-dimethanol has been widely used in the synthesis of various polymer materials, such as polyurethanes, polyesters, and polyamides. These polymers exhibit excellent mechanical properties, such as high tensile strength, good flexibility, and high thermal stability. 2,2'-(Butane-1,4-diyl)bis-2-oxazoline-4,4-dimethanol-based polymers have been used in various applications, such as coatings, adhesives, and biomedical materials.
Propriétés
Numéro CAS |
19896-25-4 |
|---|---|
Nom du produit |
2,2'-(Butane-1,4-diyl)bis-2-oxazoline-4,4-dimethanol |
Formule moléculaire |
C14H24N2O6 |
Poids moléculaire |
316.35 g/mol |
Nom IUPAC |
[2-[4-[4,4-bis(hydroxymethyl)-5H-1,3-oxazol-2-yl]butyl]-4-(hydroxymethyl)-5H-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C14H24N2O6/c17-5-13(6-18)9-21-11(15-13)3-1-2-4-12-16-14(7-19,8-20)10-22-12/h17-20H,1-10H2 |
Clé InChI |
AUVJDYHPEDZHFL-UHFFFAOYSA-N |
SMILES |
C1C(N=C(O1)CCCCC2=NC(CO2)(CO)CO)(CO)CO |
SMILES canonique |
C1C(N=C(O1)CCCCC2=NC(CO2)(CO)CO)(CO)CO |
Autres numéros CAS |
19896-25-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzo[D]oxazol-2-ylmethanamine](/img/structure/B10846.png)

![(4E,7E)-1,5,9,9-Tetramethyl-12-oxabicyclo[9.1.0]dodeca-4,7-diene](/img/structure/B10850.png)





![4-[6-Cyano-2-[3-(5-cyano-1,3-diethylbenzimidazol-2-ylidene)prop-1-enyl]-3-ethylbenzimidazol-3-ium-1-yl]butane-1-sulfonate](/img/structure/B10860.png)



